molecular formula C11H8FN3O B11762324 4-Pyridinecarboxamide, N-(3-fluoro-4-pyridinyl)-

4-Pyridinecarboxamide, N-(3-fluoro-4-pyridinyl)-

Cat. No.: B11762324
M. Wt: 217.20 g/mol
InChI Key: GCWHJRKOFLTLNM-UHFFFAOYSA-N
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Description

N-(3-Fluoropyridin-4-yl)isonicotinamide is a chemical compound with the molecular formula C11H8FN3O It is characterized by the presence of a fluoropyridine moiety attached to an isonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropyridin-4-yl)isonicotinamide typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Fluoropyridin-4-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropyridin-4-yl)isonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-Fluoropyridin-4-yl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoropyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the isonicotinamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoropyridin-3-yl)isonicotinamide
  • N-(3-Chloropyridin-4-yl)isonicotinamide
  • N-(3-Bromopyridin-4-yl)isonicotinamide

Uniqueness

N-(3-Fluoropyridin-4-yl)isonicotinamide is unique due to the presence of the fluorine atom at the 3-position of the pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other halogenated derivatives.

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

N-(3-fluoropyridin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C11H8FN3O/c12-9-7-14-6-3-10(9)15-11(16)8-1-4-13-5-2-8/h1-7H,(H,14,15,16)

InChI Key

GCWHJRKOFLTLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)F

Origin of Product

United States

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